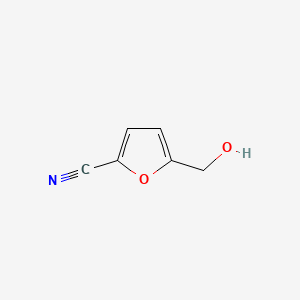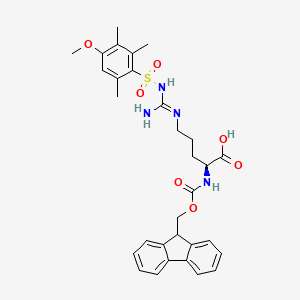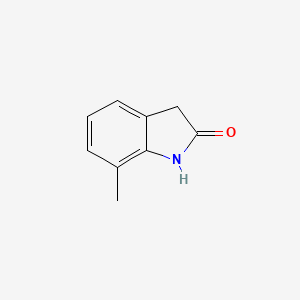
5-(Hydroxymethyl)furan-2-carbonitrile
Vue d'ensemble
Description
5-(Hydroxymethyl)furan-2-carbonitrile is a furan derivative that is gaining attention in various fields of research due to its potential as a biobased chemical and its role in the synthesis of polymers and biologically active compounds. While the specific compound 5-(Hydroxymethyl)furan-2-carbonitrile is not directly mentioned in the provided papers, related compounds such as 5-(hydroxymethyl)furfural (HMF) and its derivatives are extensively studied for their applications in biorefinery and pharmaceutical industries .
Synthesis Analysis
The synthesis of furan derivatives often involves the use of starting materials like D-fructose, D-glucose, or sucrose. For instance, the key furan precursor 5-(hydroxymethyl)-2-furaldehyde (HMF) can be obtained from these sugars and further transformed into various natural products through reactions such as etherification . Additionally, the synthesis of furan polyesters from 2,5-bis(hydroxymethyl)furan demonstrates the versatility of furan derivatives as building blocks in polymer chemistry .
Molecular Structure Analysis
The molecular structure of furan derivatives has been characterized using spectroscopic techniques and high-level quantum chemical calculations. For example, 5-(hydroxymethyl)-2-furaldehyde has been studied using Density Functional Theory (DFT) to simulate its molecular geometry, vibrational properties, electronic properties, and chemical shifts. These theoretical findings have shown excellent agreement with experimental data, confirming the molecular structure of the compound .
Chemical Reactions Analysis
Furan derivatives participate in various chemical reactions, which are crucial for their transformation into valuable chemicals. The aerobic oxidation of HMF acetal, for example, leads to the formation of furan 2,5-dicarboxylic acid, an important monomer for biopolymer production. This reaction is facilitated by a CeO2-supported Au catalyst and avoids the formation of byproducts like humin . Furthermore, the reductive transformations of furfural and 5-hydroxymethylfurfural into a wide variety of chemicals and biofuels are key routes in the biorefinery industry, with heterogeneous catalysis playing a central role .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the number of methylene units in the dicarboxylic segments affects the physical properties of furan polyesters . The electronic structure of 5-(hydroxymethyl)-2-furaldehyde has been investigated to understand its physicochemical properties, such as ionization potential, electronic affinities, and molecular electrostatic potential energy surfaces . Additionally, the electrochromic properties of polymers derived from furan compounds have been explored, indicating their potential in electronic device applications .
Applications De Recherche Scientifique
Biobased Polyester Synthesis
5-(Hydroxymethyl)furan-2-carbonitrile and its derivatives have significant applications in the synthesis of biobased polyesters. For example, 2,5-Bis(hydroxymethyl)furan, a derivative, has been enzymatically polymerized with various diacid ethyl esters to create novel biobased furan polyesters. These polyesters show promise due to their rigid molecular structure and potential in sustainable material development (Jiang et al., 2014).
Biomass Conversion and Polymer Production
5-Hydroxymethylfurfural (HMF), closely related to 5-(Hydroxymethyl)furan-2-carbonitrile, is a versatile reagent derived from plant biomass. It serves as a platform chemical with potential in replacing non-renewable hydrocarbon sources in the chemical industry. Its derivatives, including 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan, are crucial for producing monomers, polymers, and functional materials (Chernyshev et al., 2017).
Catalytic Reduction in Biorefinery
The catalytic reduction of biomass-derived furanic compounds, including furfural and HMF, is key in biorefinery processes. This reduction leads to products like 2,5-bis(hydroxymethyl)furan, essential for developing renewable chemicals and biofuels (Nakagawa et al., 2013).
High-Value Chemical Synthesis
5-Hydroxymethylfurfural, through catalytic conversion, can produce a wide array of valuable chemicals. This includes the synthesis of 2,5-bis(hydroxymethyl)furan and 2,5-dimethyl furan, highlighting the versatility of HMF and its derivatives in producing high-value chemicals (Xia et al., 2018).
Catalyst Efficiency in Hydroconversion
Furfural and 5-hydroxymethylfurfural are critical in connecting biomass materials to the biorefinery industry. Their transformation through hydroconversion processes, using heterogeneous catalysis, produces various chemicals and biofuels. The catalyst's nature significantly influences the efficiency and selectivity of these reactions (Chen et al., 2018).
Enzyme-Catalyzed Oxidation
Enzyme-catalyzed oxidation of HMF and its derivatives, such as [5-(hydroxymethyl)furan-2-yl]methanol, can efficiently produce furan-2,5-dicarboxylic acid (FDCA), a vital biobased platform chemical for polymer production. This process demonstrates the potential of biocatalysts in sustainable chemical synthesis (Dijkman et al., 2014).
Electropolymerization of Monomers
Derivatives of 5-(Hydroxymethyl)furan-2-carbonitrile, such as 2,5-di(thiophen-2-yl)furan-3-carbonitrile, are used in synthesizing monomers for electropolymerization. These monomers and their copolymers have applications in electrochromic devices due to their unique optical and electrochemical properties (Abaci et al., 2016).
Renewable Material Production
Derivatives of 5-(Hydroxymethyl)furan-2-carbonitrile are integral in producing renewable materials like resins, fibers, and polymers. These materials showcase the potential of biomass-derived chemicals in sustainable material development (Elsayed et al., 2020).
Safety And Hazards
The safety data sheet for 5-(Hydroxymethyl)furan-2-carbonitrile indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H312, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, causing skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Furan platform chemicals, including 5-(Hydroxymethyl)furan-2-carbonitrile, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This could lead to a shift in substantial parts of the chemical industry from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being studied, and there is potential for a wide range of compounds to be economically synthesized from biomass via these chemicals .
Propriétés
IUPAC Name |
5-(hydroxymethyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLIZQQNMUXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237549 | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)furan-2-carbonitrile | |
CAS RN |
89149-70-2 | |
| Record name | 5-(Hydroxymethyl)-2-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89149-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089149702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxymethyl-2-furancarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE3Y5F8RJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)











